molecular formula C15H23BrN2O4S2 B3046619 Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1261232-69-2

Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B3046619
CAS No.: 1261232-69-2
M. Wt: 439.4
InChI Key: DVWROBGXFWYNPL-UHFFFAOYSA-N
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Description

Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then reacted with sulfonamide to form 5-bromothiophene-2-sulfonamide. The next step involves the reaction of this intermediate with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for these transformations.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the piperidine ring provides structural stability. The bromine atom in the thiophene ring can participate in halogen bonding, further enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the sulfonamide group and the thiophene ring, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable tool in various research applications.

Properties

IUPAC Name

tert-butyl 4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O4S2/c1-15(2,3)22-14(19)18-8-6-11(7-9-18)10-17-24(20,21)13-5-4-12(16)23-13/h4-5,11,17H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWROBGXFWYNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113163
Record name 1-Piperidinecarboxylic acid, 4-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-69-2
Record name 1-Piperidinecarboxylic acid, 4-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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